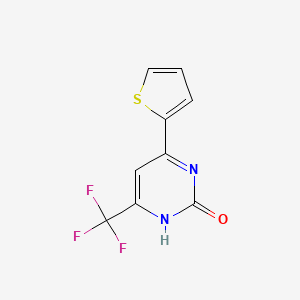

4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

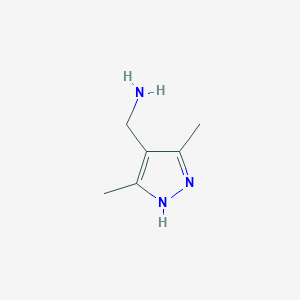

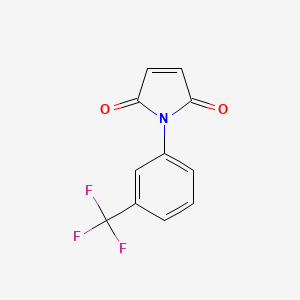

The compound 4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-ol is a derivative of thieno[2,3-d]pyrimidin-4(3H)-one, which is a class of compounds known for their pharmacological importance. These derivatives are characterized by a thiophene ring fused to a pyrimidine ring, with various substitutions that can modify their chemical and physical properties, as well as their biological activities.

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-one derivatives has been explored using different methodologies. One approach utilizes heteropoly acid H3PW12O40 as an effective catalyst, offering high yields, short reaction times, and mild conditions with a recyclable catalyst . Another method reports a one-step synthesis via a catalytic four-component reaction, which is a greener approach due to step economy and reduced catalyst loading . Additionally, the synthesis of related compounds with trifluoromethyl groups has been achieved through reactions involving activated alkynoates , and nucleophilic substitution reactions .

Molecular Structure Analysis

The molecular structure of related thieno[2,3-d]pyrimidin-4(3H)-one derivatives has been determined by various techniques, including single-crystal X-ray diffraction . These studies provide insights into the conformation and crystal packing of these molecules, which are crucial for understanding their reactivity and interaction with biological targets.

Chemical Reactions Analysis

Thieno[2,3-d]pyrimidin-4(3H)-one derivatives can undergo various chemical reactions, including heterocyclization , condensation with aromatic aldehydes , and nucleophilic substitution . These reactions allow for the introduction of different substituents and the formation of diverse derivatives with potential pharmacological activities.

Physical and Chemical Properties Analysis

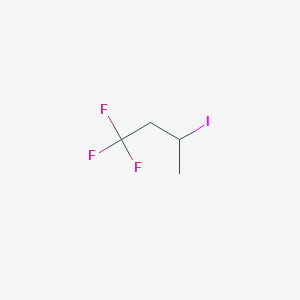

The physical and chemical properties of thieno[2,3-d]pyrimidin-4(3H)-one derivatives are influenced by their molecular structure. For instance, the introduction of electron-donating or electron-withdrawing groups can affect their optical properties, as seen in a series of 2,4,6-tri(5-aryl-2-thienyl)pyrimidines, which exhibit distinct absorption and emission wavelengths . The presence of a trifluoromethyl group can also impact the compound's metabolic stability and reactivity .

Relevant Case Studies

Some thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been evaluated for their pharmacological properties, including analgesic, anti-inflammatory, anticonvulsant, and antimicrobial activities . Additionally, certain 2-trifluoromethyl derivatives have shown potent antitumor activity in preliminary bioassays . These case studies highlight the potential of these compounds in drug development and the importance of understanding their synthesis, structure, and properties.

科学的研究の応用

Optical and Sensor Properties

4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-ol derivatives have been studied for their distinct optical properties. These derivatives, especially those with a star-shaped D–π–A system, show potential as polarity or proton sensors due to their strong fluorosolvatochromic properties and proton-sensibility, as highlighted by Muraoka, Obara, and Ogawa (2016) (Muraoka, Obara, & Ogawa, 2016).

Synthesis and Structural Analysis

The compound and its analogues have been synthesized for various structural and biological studies. For example, Sukach et al. (2015) have synthesized trifluoromethylated analogues of 4,5‐Dihydroorotic Acid, exploring the synthesis pathways and molecular interactions (Sukach et al., 2015).

Antitumor Activity

Enantiomeric derivatives of 2-trifluoromethylthieno[2,3-d]pyrimidin-4-amine have been synthesized and their crystal structures and antitumor activities analyzed, as demonstrated by Gao et al. (2015), indicating potential in cancer research (Gao et al., 2015).

Anti-Inflammatory and Analgesic Potential

Studies like those by Muralidharan et al. (2019) have investigated the anti-inflammatory and analgesic activities of pyrimidine derivatives, indicating their potential in medicinal applications (Muralidharan, James Raja, & Deepti, 2019).

Antimicrobial and Anti-inflammatory Agents

Research by Tolba et al. (2018) on new thienopyrimidine derivatives has revealed significant antimicrobial and anti-inflammatory properties, further underlining the compound's potential in pharmaceutical development (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018).

特性

IUPAC Name |

4-thiophen-2-yl-6-(trifluoromethyl)-1H-pyrimidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N2OS/c10-9(11,12)7-4-5(13-8(15)14-7)6-2-1-3-16-6/h1-4H,(H,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROAZETBLNZFDDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC(=O)NC(=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353867 |

Source

|

| Record name | 4-(2-thienyl)-6-(trifluoromethyl)pyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-ol | |

CAS RN |

67804-95-9 |

Source

|

| Record name | 4-(2-thienyl)-6-(trifluoromethyl)pyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,4-Dioxaspiro[4.5]decan-6-ol](/img/structure/B1332390.png)

![1-Fluoro-4-[2-(4-fluorophenyl)ethyl]benzene](/img/structure/B1332406.png)

![[1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-propyl-, 4-fluorophenyl ester](/img/structure/B1332409.png)

![2-[(2-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B1332415.png)